Product packaging for Curlone(Cat. No.:CAS No. 82508-14-3)

Curlone

Cat. No.: B1196680
CAS No.: 82508-14-3
M. Wt: 218.33 g/mol
InChI Key: JIJQKFPGBBEJNF-UHFFFAOYSA-N
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Description

Curlone, also known as β-Turmerone, is a sesquiterpenoid compound and a principal constituent of turmeric essential oil (Curcuma longa) . With a molecular formula of C15H22O and a molecular weight of 218.33 g/mol, it is a key focus in natural product chemistry and pharmacological research . This compound exhibits a range of bioactivities valuable for scientific investigation. Research indicates this compound possesses significant anti-inflammatory properties, demonstrated by its ability to reduce paw edema in murine models and inhibit the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) . Its antioxidant capabilities are also notable, as it can scavenge free radicals and upregulate key antioxidant enzymes such as superoxide dismutase and glutathione reductase in vivo . Furthermore, this compound shows promise in neurobiological research; murine pharmacokinetic studies reveal that this compound and related turmerones are readily absorbed after oral administration, exhibit high bioavailability, and achieve significant concentrations in the brain with a mean residence time of up to 14 hours . This makes it a compelling candidate for studying neurodegenerative conditions. Its mechanism of action also extends to antidiabetic research, where it has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce the hepatic expression of lipogenic genes such as SREBP-1c and PGC-1β . As a constituent of turmeric oil, this compound may also act as a bioavailability enhancer, facilitating the absorption of other co-administered compounds . Researchers value this compound for exploring sesquiterpenoid biosynthesis, inflammatory pathways, and metabolic disorders. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1196680 Curlone CAS No. 82508-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,7,9,13-14H,3,6,8,10H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJQKFPGBBEJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002746
Record name 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82508-14-3, 87440-60-6
Record name beta-Turmerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082508143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-(4-methylidenecyclohex-2-en-1-yl)hept-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Curlone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation, Purification, and Advanced Source Investigations of Curlone

Methodologies for Extraction from Natural Biological Sources (e.g., Curcuma longa rhizomes)

The extraction of curlone from its primary natural source, the rhizomes of Curcuma longa, involves various techniques, ranging from traditional methods to more advanced, efficient processes. The choice of method significantly impacts the yield and purity of the extracted this compound.

Optimization of Traditional Extraction Techniques for this compound (e.g., Steam Distillation)

Steam distillation is a conventional and widely utilized method for extracting essential oils, including this compound, from plant materials. This process involves passing steam through the ground rhizomes, which volatilizes the essential oil components. The resulting vapor is then condensed and collected. Recent advancements have focused on optimizing parameters such as steam pressure and distillation time to enhance extraction efficiency. For instance, maintaining a steam pressure between 1.5 and 2.0 bar for a duration of 3 to 4 hours has been shown to yield 0.8–1.2% (w/w) of essential oil. However, a drawback of this method is the co-extraction of other structurally similar sesquiterpenoids, which necessitates further purification steps. Some research also indicates that hydrodistillation, a similar technique, may favor the extraction of more oxygenated compounds, potentially reducing the relative content of this compound.

Application of Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Solvent Extraction)

To overcome the limitations of traditional methods, advanced extraction techniques have been applied to isolate this compound.

Supercritical Fluid Extraction (SFE): This method employs supercritical carbon dioxide (scCO₂) as a solvent, offering a green and efficient alternative. researchgate.net Operating at temperatures between 40–50°C and pressures of 250–300 bar, scCO₂ can effectively solubilize this compound while minimizing thermal degradation. Studies have shown that SFE can yield 1.8–2.5% (w/w) of the essential oil, a 1.5-fold increase compared to steam distillation. The tunability of scCO₂'s solvent properties by adjusting pressure and temperature allows for selective extraction, making it a valuable technique for obtaining high-purity this compound. researchgate.net Optimal yields have been reported at 425 bar and 75°C. researchgate.netmdpi.comdoaj.orgnih.gov

Solvent Extraction: This method involves the use of organic solvents to extract this compound. Common solvents include ethanol (B145695) and hexane (B92381). Extraction with 70–80% (v/v) ethanol at 60–70°C for 6–8 hours can yield 1.0–1.4% (w/w) of the extract. Hexane, being less polar, offers higher selectivity for non-polar sesquiterpenoids like this compound, though it requires longer extraction times of 10–12 hours. Following extraction, the solvent is removed, typically using a rotary evaporator, to obtain a crude oil enriched with this compound. One study found that using 5% ethyl acetate (B1210297) in hexane was optimal for extracting a fraction containing this compound, ar-turmerone (B1667624), and turmerone. nih.govresearchgate.net

Interactive Data Table: Comparison of this compound Extraction Methods

Extraction Method Key Parameters Yield (w/w) Purity/Selectivity Notes
Steam Distillation 1.5–2.0 bar pressure, 3–4 hours 0.8–1.2% Co-extracts similar sesquiterpenoids A traditional and widely used method.
Supercritical Fluid Extraction (SFE) 40–50°C, 250–300 bar (optimal at 425 bar, 75°C) 1.8–2.5% High selectivity, minimizes thermal degradation A solvent-free, "green" alternative. researchgate.netmdpi.comdoaj.orgnih.gov
Ethanol Extraction 70–80% (v/v) ethanol, 60–70°C, 6–8 hours 1.0–1.4% Moderate A common solvent-based method.
Hexane Extraction 10–12 hours Variable Higher selectivity for non-polar compounds Longer extraction time required.
Soxhlet Extraction 5% ethyl acetate in hexane Not specified Identifies this compound as a significant compound Used for isolation from leftover turmeric oleoresin. nih.govresearchgate.net

Advanced Chromatographic Purification Techniques for High-Purity this compound Isolation

Following initial extraction, the crude extract containing this compound requires further purification to isolate the compound in high purity. Advanced chromatographic techniques are instrumental in achieving this.

Preparative Liquid Chromatography for this compound Resolution

Preparative Liquid Chromatography (Prep LC) is a powerful technique for purifying compounds from a mixture. thermofisher.comwelch-us.com In the context of this compound, silica (B1680970) gel column chromatography is a standard method. A mobile phase gradient of hexane:ethyl acetate (9:1) has been successfully used to elute this compound with a purity exceeding 95%. This technique separates compounds based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. ijcrt.org High-Speed Counter-Current Chromatography (HSCCC), a form of liquid-liquid partition chromatography, has also been employed for the preparative separation of sesquiterpenoids from C. longa, including β-turmerone (curlon). researchgate.net

Gas Chromatography-Based Purification Strategies for Volatile Components including this compound

Gas Chromatography (GC) is particularly well-suited for the analysis and purification of volatile compounds like those found in essential oils. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of individual components, including this compound. scielo.brresearchgate.netresearchgate.net While primarily an analytical tool, preparative GC can be used to isolate small quantities of highly pure volatile compounds. In several studies, GC-MS analysis has been crucial in identifying this compound as a major constituent in the essential oil of C. longa. nih.govresearchgate.netscielo.br For instance, one study identified this compound as a major component (22.73% ± 12.72%) in turmeric samples from Brazil. scielo.br

Chemodiversity and Intra-Species Variations of this compound Production in Natural Sources

The chemical composition of the essential oil from Curcuma species, including the concentration of this compound, can exhibit significant variation. cabidigitallibrary.orgnih.gov This chemodiversity is influenced by a range of factors.

Studies have demonstrated that the concentration of this compound and other major sesquiterpenes like ar-turmerone and α-turmerone can vary considerably among different C. longa accessions and cultivars. mdpi.comcropj.com For example, a study on C. longa cultivated in North Alabama from Vietnamese varieties showed that the red-colored rhizome variety (CL63) had a this compound (β-turmerone) content of 13.0-15.4%, while the yellow-colored rhizome variety (CL56) had a lower content. mdpi.com Another study on Brazilian C. longa identified a chemotype where this compound was a major component, along with zingiberene (B123854) and β-sesquiphellandrene. cropj.com

This intra-species variation can be attributed to genetic factors, geographical origin, cultivation conditions, and post-harvest processing. cropj.comtci-thaijo.org Research has also indicated that hybridization and introgression with other Curcuma species can lead to variations in the chemical profile, including the content of curcuminoids, which may indirectly reflect changes in the biosynthesis of other compounds like this compound. scirp.org The processing method of the rhizomes (fresh vs. dried) and the extraction technique also significantly impact the final composition of the essential oil, with hexane extraction of dried rhizomes yielding ar-turmerone, this compound, and β-sesquiphellandrene as major components. nih.gov

**Interactive Data Table: Intra-Species Variation of this compound in *Curcuma longa***

C. longa Variety/Origin This compound (% of Essential Oil) Other Major Components Reference
Vietnamese (Red Rhizome, CL63) 13.0 - 15.4 ar-turmerone (31.3-36.1%), α-turmerone (13.0-15.2%) mdpi.com
Brazilian (Chemotype Group III) Major Component Zingiberene, β-sesquiphellandrene, Humulene epoxide II cropj.com
Brazilian (Cerrado habitat) 22.73 ± 12.72 ar-turmerone (40.00 ± 13.20%), α-turmerone (10.05 ± 2.90%) scielo.br
Dried Rhizomes (Hexane Extraction) Major Component ar-turmerone, β-sesquiphellandrene nih.gov
Powdered Turmeric (Cold Percolation) 12.70 - actascientificamalaysia.com

Cultivation Strategies and Elicitor Applications Impacting this compound Yields and Profiles

The production of secondary metabolites such as the sesquiterpenoid this compound is intricately linked to the specific cultivation and environmental conditions of the source organism. For microbial producers like fungi of the Curvularia genus, as well as for plant sources, optimizing these parameters is a critical step in maximizing yield. Strategies involve manipulating the culture medium, fermentation conditions, and employing elicitors to stimulate biosynthetic pathways.

Cultivation Strategies for Fungal Producers (Curvularia spp.)

The growth and metabolic output of Curvularia species are highly dependent on the composition of the culture medium, including the sources of carbon and nitrogen, as well as physical parameters like temperature and pH. Research into various Curvularia species has identified optimal conditions for mycelial growth and the production of secondary metabolites, which provides a foundational framework for enhancing this compound yields.

Influence of Culture Media and Nutrients:

The choice of culture medium is fundamental for achieving high-density fungal growth and, consequently, robust secondary metabolite production. Studies on Curvularia lunata have demonstrated that different media significantly impact mycelial biomass. For instance, Potato Dextrose Agar (B569324) (PDA) and Richard's synthetic agar have been identified as superior media for the growth of Curvularia lunata. researchgate.net In liquid cultures, Richard's medium has been shown to support the best growth, yielding substantial mycelial weight. thebioscan.com

The nature of the nitrogen source is also a critical factor. For C. lunata, inorganic nitrogen sources like potassium nitrate (B79036) have been shown to be highly effective for growth. thebioscan.com Conversely, another study focusing on the production of a different secondary metabolite by C. lunata found that monosodium glutamate, an organic nitrogen source, was superior for production, while ammonium (B1175870) chloride did not support production. researchgate.net This highlights that conditions optimal for general growth may need further refinement to maximize the yield of a specific target compound like this compound.

The following table summarizes findings on optimal growth conditions for Curvularia lunata, which can be considered a starting point for optimizing this compound production.

ParameterConditionOrganismObserved EffectReference
Solid Media Potato Dextrose Agar (PDA)Curvularia lunataBest for mycelial growth and sporulation. researchgate.netthebioscan.com
Richard's Synthetic AgarCurvularia lunataExcellent for mycelial growth. researchgate.net
Liquid Media Richard's MediumCurvularia lunataSupported highest mycelial biomass (834.33 mg). thebioscan.com
Czapek (Dox) MediumCurvularia lunataSupported high mycelial biomass (830.00 mg). thebioscan.com
Nitrogen Source Potassium NitrateCurvularia lunataBest for mycelial growth (435.00 mg biomass). thebioscan.com
Monosodium GlutamateCurvularia lunataBest nitrogen source for 8-HODE production. researchgate.net
Carbon Source GlucoseCurvularia lunataFound to be the best carbon source for 8-HODE production. researchgate.net
Temperature 28°CCurvularia lunataOptimum temperature for mycelial growth. thebioscan.com

Interactive Data Table: Cultivation Parameters for Curvularia lunata

Users can filter and sort the data to compare different conditions.

Elicitor Applications to Enhance Sesquiterpenoid Yields

Elicitation is a highly effective strategy for boosting the production of secondary metabolites. Elicitors are compounds that, when introduced to a biological system, trigger a defense or stress response, which often includes the upregulation of biosynthetic pathways for compounds like sesquiterpenoids.

Elicitation in Curcuma longa (Turmeric):

While this compound is a known fungal metabolite, it is also found in the essential oil of turmeric (Curcuma longa). Research on turmeric provides specific insights into how elicitors can enhance this compound yields. Foliar application of elicitors such as salicylic (B10762653) acid and phenylalanine has been shown to increase the content of various volatile compounds, including this compound. frontiersin.org

One study investigated the effect of different concentrations of chitosan, phenylalanine, and salicylic acid on the essential oil constituents of three turmeric genotypes. The results indicated that these elicitors could significantly alter the profile of sesquiterpenoids. frontiersin.orgopenmicrobiologyjournal.com The increase in these volatile constituents is thought to be linked to the elicitor's ability to boost photosynthetic rates and induce enzymes involved in the terpenoid biosynthetic pathway. frontiersin.org

The table below presents data on the impact of specific elicitors on the relative content of key sesquiterpenoids in the essential oil of Curcuma longa cv. Pragati, demonstrating the potential of this approach.

Elicitor TreatmentConcentrationAr-turmerone (% change from control)This compound (% change from control)β-sesquiphellandrene (% change from control)Reference
Phenylalanine 1 mM+++ frontiersin.org
Salicylic Acid 0.1 mM+++ frontiersin.org
Chitosan 200 ppm+Not specifiedNot specified openmicrobiologyjournal.com

Interactive Data Table: Effect of Elicitors on Curcuma longa Sesquiterpenoids

A '+' indicates a reported positive influence or increase in the compound's content compared to the untreated control. Specific quantitative changes for this compound were part of a broader analysis of volatile constituents.

These findings from both fungal cultivation and plant elicitation studies underscore the importance of environmental and biochemical manipulation to enhance the production of this compound. The strategies employed, from selecting appropriate nutrient sources for Curvularia to applying specific chemical elicitors to Curcuma longa, demonstrate viable pathways to increase the yield of this valuable sesquiterpenoid for further investigation and application.

Molecular Architecture and Structural Elucidation of Curlone

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation of Curlone

The definitive structural confirmation of this compound relies on the integration of data from several advanced spectroscopic methods. numberanalytics.com Each technique provides unique and complementary information, and when combined, they offer a comprehensive and unambiguous picture of the molecule's structure. numberanalytics.com This integrated approach is crucial for resolving the intricate details of complex organic molecules like this compound. numberanalytics.com

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for mapping the connectivity and spatial relationships between atoms within a molecule. numberanalytics.comlibretexts.org For this compound, techniques such as COSY (Correlation Spectroscopy) are employed to identify proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bond distances. numberanalytics.comlibretexts.org This reveals which protons are adjacent to one another in the molecular framework.

Further insights are gained from heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). HSQC correlates proton signals directly with the carbon atoms to which they are attached, while HMBC identifies longer-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.com These experiments are instrumental in piecing together the carbon skeleton and assigning the positions of substituents. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of nuclei, which is critical for determining the relative stereochemistry. libretexts.org

Table 1: Illustrative 2D NMR Correlations for this compound

Technique Type of Correlation Information Gained
COSY ¹H-¹H Identifies protons that are coupled to each other through bonds, establishing neighboring relationships.
HSQC ¹H-¹³C (one-bond) Correlates each proton with the carbon atom it is directly attached to.
HMBC ¹H-¹³C (long-range) Reveals connections between protons and carbons that are two or three bonds apart, helping to assemble the carbon skeleton.
NOESY ¹H-¹H (through-space) Shows which protons are close to each other in space, regardless of bonding, which is crucial for determining stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique molecular formula. scribd.com For this compound, with a molecular weight of approximately 218.33 g/mol , HRMS can distinguish its formula, C₁₅H₂₂O, from other potential formulas with the same nominal mass. nih.gov This technique is also used to analyze fragmentation patterns, which can provide additional structural clues. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

Property Value Source
Molecular Formula C₁₅H₂₂O nih.gov
Monoisotopic Mass 218.167065321 Da nih.gov
Molecular Weight 218.33 g/mol nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. stellarnet.usnih.gov These techniques probe the vibrational modes of molecular bonds. stellarnet.us FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. stellarnet.us

Chiroptical Spectroscopy for Chirality Assessment (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound. sns.it Electronic Circular Dichroism (ECD) is a form of UV-Visible spectroscopy that uses circularly polarized light to measure the differential absorption of left and right-handed light by a chiral molecule. faccts.de The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. sns.itnih.gov By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute stereochemistry can be confidently assigned. faccts.denih.gov This method is a powerful alternative or complement to X-ray crystallography, especially for non-crystalline samples. ic.ac.uk

X-ray Crystallography for Solid-State Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.com The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the precise positions of all atoms can be determined. wikipedia.org

For this compound, obtaining a suitable crystal would allow for the unambiguous determination of its absolute configuration in the solid state. ic.ac.ukcqvip.com This method provides a complete and highly accurate picture of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. wikipedia.org

Stereochemical Assignments and Absolute Configuration Determination of this compound

This compound possesses chiral centers, making it a stereoisomerically complex molecule. The definitive assignment of the stereochemistry at each of these centers is crucial for a complete structural description. The absolute configuration refers to the precise three-dimensional arrangement of the atoms in space. wikipedia.org

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign a descriptor (R or S) to each chiral center. ic.ac.ukchemistrysteps.com This system provides an unambiguous way to describe the absolute configuration of a molecule. wikipedia.org For this compound, historical studies have sometimes led to misassignments, highlighting the importance of using modern, robust techniques for stereochemical determination. Evidence suggests that the absolute configuration of naturally occurring β-turmerone (a synonym for this compound) is (6R, 7S), although it has also been reported as (6S, 7S) in some literature. The IUPAC name for one enantiomer of this compound is (6S)-2-methyl-6-[(1S)-4-methylidenecyclohex-2-en-1-yl]hept-2-en-4-one. nih.gov The determination of the correct absolute configuration is typically achieved through a combination of chiroptical methods like ECD and, ideally, confirmed by X-ray crystallography. nih.govic.ac.uk

Diastereomeric Analysis and Enantiomeric Purity Assessment

The analysis of stereoisomers is fundamental to understanding the chemical and biological properties of chiral molecules like this compound. Diastereomers, being stereoisomers that are not mirror images, possess different physical properties, which allows for their separation using standard chromatographic techniques. organic-chemistry.orgnih.gov Enantiomers, which are non-superimposable mirror images, have identical physical properties in an achiral environment, necessitating specialized methods for their separation and quantification. nih.govlibretexts.org

The separation of this compound (β-turmerone) from its structural isomer, α-turmerone, has been successfully achieved using High-Performance Liquid Chromatography (HPLC). researchgate.net For the assessment of enantiomeric purity, chiral chromatography is the method of choice. Techniques like gas chromatography-mass spectrometry (GC-MS) with a chiral column have been employed to determine the enantiomeric distribution of chiral terpenoids in Curcuma species. nih.govnih.gov This method allows for the separation and quantification of individual enantiomers, which is crucial for determining the enantiomeric excess (ee) in a sample. nih.gov The ee is a measure of the purity of a chiral substance. imist.ma

Another powerful technique for analyzing chiral molecules is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.comunivie.ac.at Enantiomers produce mirror-image CD spectra, making this technique highly effective for determining which enantiomer is in excess and for confirming absolute configuration by comparing experimental spectra with those of known standards or with quantum chemical predictions. creative-proteomics.comnih.gov

Table 1: Analytical Techniques for Stereoisomer Analysis of this compound

Analytical Goal Technique Principle Reference(s)
Isomer SeparationHigh-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and mobile phase. researchgate.net
Enantiomeric SeparationChiral Gas Chromatography (Chiral GC)Separation of enantiomers based on differential interaction with a chiral stationary phase. nih.govnih.gov
Enantiomeric PurityCircular Dichroism (CD) SpectroscopyMeasures differential absorption of circularly polarized light by chiral molecules. creative-proteomics.comnih.gov
Absolute ConfigurationNuclear Magnetic Resonance (NMR) using Chiral Derivatizing AgentsConversion of enantiomers into diastereomers with distinguishable NMR spectra. wikipedia.org

Corroboration of Stereochemistry through Spectroscopic and Synthetic Data

The definitive assignment of this compound's stereochemistry has been accomplished through the synergistic use of advanced spectroscopic methods and chemical synthesis. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, has been instrumental in establishing the connectivity of the carbon skeleton. researchgate.net

Early investigations into the stereostructure of this compound (β-turmerone) led to conflicting assignments. However, detailed analysis using high-field ¹H NMR spectroscopy and chiroptical methods has brought clarity. researchgate.net The conformation of the cyclohexene (B86901) ring was determined to be a half-chair with the side chain in a pseudo-equatorial position, based on the analysis of vicinal coupling constants. researchgate.net The absolute configuration was rigorously established by comparing the Circular Dichroism (CD) spectrum of naturally occurring β-turmerone with that of known compounds. The CD spectrum of β-turmerone shows a positive Cotton effect, which strongly indicates an R configuration at the C-1' position. researchgate.net This finding was crucial, as it corrected a previous assignment of S at this center. researchgate.net The configuration at the C-6 position was assigned as S. researchgate.net

Further validation of the stereochemical assignment comes from synthetic chemistry. The synthesis of a molecule confirmed to be the enantiomer of natural β-turmerone provided conclusive evidence. researchgate.net Comparing the ¹³C NMR data and optical rotation of the natural product with the synthetic enantiomer solidified the absolute configuration of natural (-)-Curlone as (1'R, 6S)-2-methyl-6-(4-methylenecyclohex-2-enyl)hept-2-en-4-one. researchgate.net Such stereochemical revisions based on total synthesis are a powerful tool in natural product chemistry. nih.gov

Table 2: Key Spectroscopic Data for this compound (β-turmerone) Structure Elucidation

Spectroscopic Technique Observation Inference Reference(s)
¹H NMR (High Field)Vicinal coupling constants and 2D correlations (COSY)Determined the connectivity of the carbon skeleton and the half-chair conformation of the ring. researchgate.net
Nuclear Overhauser Effect (NOE)Spatial proximity between specific protonsProvided evidence for the relative stereochemistry and conformation. researchgate.net
¹³C NMRComparison with synthetic enantiomerConfirmed the enantiomeric relationship and supported the structural assignment. researchgate.net
Circular Dichroism (CD)Positive Cotton effect similar to (R)-(-)-β-phellandreneEstablished the absolute configuration at C-1' as R. researchgate.net

Computational Chemistry Approaches in this compound Structural Elucidation and Conformation Analysis

Computational chemistry has become an indispensable tool in modern structural elucidation, offering powerful methods to predict molecular properties and explore dynamic behavior. researchgate.net For complex molecules like this compound, computational approaches provide critical insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Conformational Search

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. imist.maaps.org It is widely used to predict spectroscopic properties, such as NMR chemical shifts, with a high degree of accuracy. mdpi.comrsc.org In the context of this compound, DFT calculations are vital for distinguishing between possible diastereomers.

The process involves generating the 3D structures of all possible stereoisomers of this compound. For each isomer, a conformational search is performed to identify the most stable, low-energy conformers. DFT is then used to calculate the NMR chemical shifts (¹H and ¹³C) for this ensemble of conformers. acs.org The calculated spectra are then compared with the experimental NMR data. The stereoisomer whose predicted spectrum best matches the experimental one is identified as the correct structure. This approach has been successfully applied to complex terpene-conjugated curcuminoids isolated from Curcuma longa, demonstrating its reliability for this class of compounds. acs.org Furthermore, DFT can be used to calculate chiroptical properties like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which provides an independent and powerful confirmation of the absolute configuration. acs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for calculating properties of static structures, Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape and dynamic behavior of a molecule over time. volkamerlab.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes its shape in response to its environment. nih.govcore.ac.uk

For a flexible molecule like this compound, MD simulations can map the energy landscape and identify the most populated conformational states. core.ac.uk By simulating the molecule (e.g., in a solvent like water), researchers can analyze the trajectory to understand the flexibility of the cyclohexene ring and the orientation of the side chain. nih.gov Key metrics such as the root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation time. researchgate.netvolkamerlab.org Although specific MD studies focusing solely on this compound are not widely published, simulations on the closely related ar-turmerone (B1667624) have shown that the ligand remains exceptionally stable within a protein binding site, with RMSD values remaining within a narrow range, indicating conformational rigidity in that environment. researchgate.net This type of analysis is crucial for understanding how this compound interacts with biological targets and for exploring its potential mechanisms of action.

Biosynthetic Pathways and Genetic Control of Curlone Production

Identification of Precursors and Enzymatic Transformations in Curlone Biosynthesis

The biosynthesis of this compound involves the transformation of a primary metabolic building block into a complex sesquiterpene structure through the action of specialized enzymes. This process includes an initial cyclization event followed by subsequent oxidative modifications to yield the final compound.

Farnesyl Pyrophosphate (FPP) Cyclization and Sesquiterpene Synthases (e.g., CUR1, CUR2)

The biosynthesis of all sesquiterpenes, including this compound, begins with the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). nih.govresearchgate.net The first committed step is the enzymatic cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). nih.gov Research on ginger and turmeric has led to the discovery of a specific α-zingiberene/β-sesquiphellandrene synthase, which is responsible for producing the direct hydrocarbon precursors to the most abundant turmerones. nih.govnih.govplos.org This enzyme converts FPP into (-)-β-sesquiphellandrene, the immediate precursor of this compound. nih.govplos.org

In vitro synthesis studies suggest a pathway involving the cyclization of FPP into a germacrane (B1241064) intermediate. nih.gov This reaction is reportedly catalyzed by recombinant enzymes designated as CUR1 and CUR2. nih.gov The formation of a germacrene intermediate is a common mechanistic step in the biosynthesis of many sesquiterpenes, which can then undergo further rearrangements to form various skeletal structures like bisabolanes. nih.govnih.gov

Enzyme ClassSpecific Enzyme ExamplePrecursorProduct(s)Plant Source
Sesquiterpene Synthase (TPS)α-zingiberene/β-sesquiphellandrene synthaseFarnesyl Pyrophosphate (FPP)(-)-β-sesquiphellandrene, (-)-α-zingiberene, β-bisaboleneCurcuma longa
Sesquiterpene Synthase (TPS)CUR1, CUR2 (recombinant)Farnesyl Pyrophosphate (FPP)Germacrane intermediateCurcuma longa

Oxidative Modifications and Cytochrome P450 Enzymes in this compound Formation

Following the initial cyclization that forms the sesquiterpene hydrocarbon skeleton, subsequent enzymatic modifications are required to produce the final this compound structure. A key transformation is the oxidation of the precursor (-)-β-sesquiphellandrene to introduce the characteristic ketone group of this compound. nih.govnih.gov

This oxidative step is catalyzed by oxidase enzymes, with evidence pointing specifically to the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov Studies have proposed that the conversion of (-)-β-sesquiphellandrene into (+)-β-turmerone (this compound) is mediated by an α-zingiberene/β-sesquiphellandrene oxidase, followed by the action of a currently unidentified dehydrogenase. nih.govnih.govresearchgate.net While the specific P450 enzyme from Curcuma longa has not been fully characterized, research in other plant species has identified CYP enzymes, such as ShCYP71D184 from wild tomato, that perform sequential oxidations on analogous sesquiterpene substrates like 7-epi-zingiberene. nih.govbiorxiv.orguva.nl This supports the proposed role of a cytochrome P450 enzyme in the final steps of this compound biosynthesis.

Genetic Analysis of this compound Biosynthetic Gene Clusters

The enzymes responsible for producing specialized metabolites like this compound are encoded by genes that are often physically grouped together on a chromosome, forming a biosynthetic gene cluster (BGC). ebi.ac.uk The coordinated expression of these genes ensures the efficient production of the final compound.

Gene Cloning and Heterologous Expression of this compound Biosynthetic Enzymes

Identifying and characterizing the function of biosynthetic genes is commonly achieved through gene cloning and heterologous expression. mdpi.comnih.gov This involves isolating the gene of interest from the native organism and expressing it in a more tractable host system, such as Escherichia coli or yeast. mdpi.com

This technique has been successfully applied to enzymes in the turmeric terpenoid pathway. For example, the cDNAs for numerous terpene synthases from Curcuma longa have been cloned and expressed in E. coli to determine their function, including the α-zingiberene/β-sesquiphellandrene synthase that produces the direct precursor to this compound. plos.orgplos.org However, while the general methodology is well-established, specific reports on the cloning and heterologous expression of a complete, defined this compound BGC are not prominent in peer-reviewed literature.

Transcriptomic and Proteomic Studies of Biosynthetic Enzyme Expression

Transcriptomic and proteomic analyses are powerful tools for studying gene expression on a global scale. researchgate.net Several transcriptome sequencing projects on Curcuma longa rhizomes have provided a comprehensive view of the genes active during secondary metabolite production. researchgate.netnih.govplos.org These studies have successfully identified a large number of transcripts encoding terpene synthases and cytochrome P450s, which constitute the genetic toolkit necessary for this compound biosynthesis. researchgate.netnih.govplos.org

Metabolite profiling studies combined with expression analysis suggest that this compound and its related compound, ar-turmerone (B1667624), are regulated by enzymes distinct from those that form other sesquiterpenoids in turmeric, indicating the existence of discrete biosynthetic modules. nih.gov While these large-scale studies confirm that the genetic machinery for this compound synthesis is actively expressed in the rhizome, specific proteomic analyses focused solely on the this compound biosynthetic pathway have not been detailed.

Molecular Mechanisms of Cyclization and Rearrangements in this compound Formation

The formation of the this compound backbone is a complex process involving precise molecular mechanisms guided by enzyme active sites. The process begins with the electrophilic cyclization of FPP. pnas.org This reaction is initiated by the enzyme-mediated removal of the pyrophosphate group from FPP, which generates a carbocation intermediate. nih.govebi.ac.uk

The subsequent intramolecular cyclization can proceed through several routes. One proposed mechanism involves the formation of a 10-membered germacryl cation, which serves as a key intermediate. nih.govnih.gov This germacrane ring can then undergo further rearrangements and a final deprotonation to yield the bisabolane (B3257923) skeleton of β-sesquiphellandrene. nih.gov An alternative synthetic route involves the formation of a bisabolyl cation intermediate, which then undergoes a hydride shift and cyclization to yield the this compound precursor. researchgate.net Following the formation of the hydrocarbon scaffold, the final ketone structure of this compound is achieved through oxidation reactions, likely mediated by cytochrome P450 enzymes. nih.govnih.gov

Metabolic Engineering and Synthetic Biology Strategies for Enhanced this compound Biosynthesis

The production of valuable sesquiterpenoids like this compound, which are often found in low quantities in their natural plant sources, can be significantly enhanced through the application of metabolic engineering and synthetic biology. nih.gov These approaches aim to optimize the biosynthetic pathways in various host organisms, leading to higher yields and a more sustainable supply. nih.govmdpi.com

Pathway Engineering in Microbial and Plant Systems

The biosynthesis of this compound, a sesquiterpenoid, originates from the central isoprenoid pathway, which produces the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). acs.org These precursors are synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol of plants and other eukaryotes, or the methylerythritol 4-phosphate (MEP) pathway in plastids and many bacteria. acs.orgmdpi.com The condensation of two IPP molecules with one DMAPP molecule by farnesyl pyrophosphate (FPP) synthase yields the direct C15 precursor for all sesquiterpenes, FPP. mdpi.com A specific terpene synthase then catalyzes the cyclization of FPP to form the this compound backbone. plos.org

Metabolic engineering strategies for enhancing this compound production focus on increasing the intracellular pool of FPP and efficiently converting it to the desired product. These strategies are applicable to both microbial hosts like Escherichia coli and Saccharomyces cerevisiae (yeast), as well as the native producer, Curcuma longa.

Microbial Systems (E. coli and Saccharomyces cerevisiae)

Microbial hosts are attractive platforms for producing sesquiterpenes due to their rapid growth, well-characterized genetics, and scalability. mdpi.com The primary goal in engineering these microbes is to boost the supply of FPP and introduce the specific this compound synthase gene.

Key metabolic engineering strategies in microbial systems include:

Overexpression of Pathway Genes: Increasing the expression of genes in the MVA pathway is a common strategy. In yeast, overexpression of a truncated version of HMG-CoA reductase (tHMG1), a key rate-limiting enzyme, has been shown to significantly increase the flux towards FPP. nih.gov Similarly, overexpressing FPP synthase itself can enhance the production of sesquiterpenes. acs.org

Downregulation of Competing Pathways: FPP is a critical branch-point metabolite used for the synthesis of essential compounds like sterols (in yeast) and quinones. frontiersin.org To channel more FPP towards this compound, competing pathways are often downregulated. In yeast, the gene ERG9, which encodes squalene (B77637) synthase, the first committed step in sterol biosynthesis, is a frequent target for downregulation. nih.govfrontiersin.org This redirects the FPP pool towards the heterologously expressed sesquiterpene synthase.

Introduction of Heterologous Pathways: E. coli naturally produces isoprenoids via the MEP pathway. To increase FPP availability, a heterologous MVA pathway from Saccharomyces cerevisiae can be introduced, creating an additional source of precursors. mdpi.com

Enzyme Engineering and Co-localization: The efficiency of the this compound synthase can be improved through protein engineering. Furthermore, synthetic biology tools can be used to create enzyme scaffolds that co-localize the enzymes of the pathway, such as FPP synthase and this compound synthase. This spatial organization can increase local substrate concentrations and minimize the loss of intermediates, thereby improving the final product titer. sysbio.se

Table 1: Key Genetic Targets for Engineering Sesquiterpene Production in Microbial Hosts

Strategy Target Gene/Pathway Host Organism Effect on Pathway Reference
Upregulation of Precursor SupplyHMG-CoA Reductase (tHMG1)Saccharomyces cerevisiaeIncreases flux through the MVA pathway. nih.gov
Upregulation of Precursor SupplyFPP Synthase (FPPS)S. cerevisiae, E. coliIncreases the pool of FPP available for sesquiterpene synthesis. acs.org
Downregulation of Competing PathwaysSqualene Synthase (ERG9)Saccharomyces cerevisiaeReduces FPP consumption by the sterol biosynthesis pathway. nih.govfrontiersin.org
Introduction of Heterologous PathwayMevalonate (MVA) PathwayEscherichia coliProvides an additional route for IPP and DMAPP synthesis. mdpi.com

Plant Systems (Curcuma longa)

Enhancing this compound production directly in Curcuma longa involves different strategies, often aimed at augmenting the existing biosynthetic machinery.

Elicitation: The application of elicitors, which are molecules that trigger defense responses in plants, can stimulate the production of secondary metabolites. For instance, foliar spraying of C. longa with salicylic (B10762653) acid has been demonstrated to significantly increase the levels of both ar-turmerone and this compound in the rhizomes. mdpi.com This suggests that salicylic acid signaling pathways play a role in regulating the biosynthesis of these compounds.

Genetic Manipulation of Regulatory Factors: As discussed in the following section, transcription factors that control the expression of terpene biosynthesis genes can be overexpressed to upregulate the entire pathway, leading to higher accumulation of the final products.

Elucidation of Regulatory Networks Controlling this compound Production

The biosynthesis of terpenoids in plants is tightly regulated at the transcriptional level by complex regulatory networks. These networks involve transcription factors (TFs) that bind to the promoter regions of biosynthetic genes, thereby activating or repressing their expression in response to developmental cues and environmental stimuli. scielo.br

Metabolite Module Analysis

Studies on the metabolic profile of Curcuma longa have revealed the existence of "metabolite modules," which are groups of metabolites whose production is co-regulated. nih.govnih.gov Metabolic profiling of turmeric rhizomes under various conditions showed that the accumulation of this compound is strongly correlated with that of ar-turmerone. nih.gov This suggests they are part of a common biosynthetic module and are likely controlled by the same or a coordinated set of regulatory factors. This co-regulation implies that strategies aimed at understanding or manipulating the production of ar-turmerone would likely also affect this compound biosynthesis.

Key Transcription Factor Families

Several families of transcription factors are known to regulate terpenoid biosynthesis in plants, including those in the Zingiberaceae family. scielo.brplos.org

MYB, WRKY, and bHLH: Transcriptome analysis of Curcuma wenyujin, a related species, treated with the elicitor methyl jasmonate (MeJA), revealed the induction of numerous TFs from the MYB, NAC, bZIP, WRKY, and bHLH families. plos.org The increased expression of these TFs coincided with the upregulation of genes in the terpene biosynthesis pathway, indicating their potential role as regulators. In other plants, specific TFs from these families have been shown to directly bind to the promoters of sesquiterpene synthase genes. scielo.br

AP2/ERF: This family of transcription factors is also implicated in the regulation of terpene biosynthesis in response to jasmonate signaling. plos.org

Hormonal and Environmental Regulation

Plant hormones and external signals are key components of the regulatory network.

Jasmonates (e.g., Methyl Jasmonate): Jasmonates are well-known signaling molecules that mediate plant defense responses, including the production of secondary metabolites like terpenoids. Treatment with MeJA induces the expression of key TFs, which in turn activate the transcription of terpene synthase genes. plos.org

Salicylic Acid: As mentioned previously, the application of salicylic acid enhances this compound accumulation in C. longa, indicating that it is a positive regulator within the network controlling this compound biosynthesis. mdpi.com

The elucidation of these complex regulatory networks is crucial for metabolic engineering efforts. By identifying and utilizing the key master-switch TFs, it may be possible to upregulate the entire this compound biosynthetic pathway in a coordinated manner, leading to more substantial and stable enhancements in production.

Total Synthesis and Semisynthesis of Curlone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for Curlone Scaffolds

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors through a series of logical steps. numberanalytics.comyoutube.com This process involves "disconnections," which are the reverse of known chemical reactions. amazonaws.comscripps.edu As this compound is abundant in nature, it is not a frequent target for total synthesis, and thus, a definitive, published retrosynthetic analysis is not prominent in the literature. However, a plausible analysis can be proposed based on its structure—a substituted cyclohexenone ring with a chiral center and an alkenyl side chain.

A primary strategic disconnection for the this compound scaffold would target the formation of the core cyclohexenone ring. A powerful transform for this purpose is the Robinson annulation, which forms a six-membered ring by combining a Michael addition with a subsequent intramolecular aldol (B89426) condensation. This suggests a disconnection across the C2-C3 and C4-C5 bonds of the ring, leading back to a methyl vinyl ketone equivalent and a precursor ketone containing the isobutenyl side chain.

Another key disconnection involves the carbon-carbon bond linking the side chain to the ring (C4-C7). This bond could be formed via the conjugate addition of an organometallic reagent, such as an organocuprate derived from the side chain, to a simpler cyclohexenone precursor. This approach simplifies the target into two key fragments: the six-membered ring and the C8 side chain, which could be synthesized separately before being coupled.

A functional group interconversion (FGI) approach could also be envisioned, where the enone functionality is installed late in the synthesis. tgc.ac.in For example, the synthesis could proceed through a corresponding cyclohexanol (B46403) or cyclohexene (B86901) intermediate, with the ketone and double bond being introduced in the final steps through oxidation and dehydrogenation reactions. Each of these theoretical pathways offers a logical route to the this compound scaffold from simpler starting materials.

Pioneering Total Synthesis Strategies and Methodological Innovations for this compound

While the biosynthesis of this compound proceeds via the enzymatic cyclization of farnesyl pyrophosphate through a bisabolyl cation intermediate, its complete laboratory synthesis is not widely reported. evitachem.com The synthesis of related bisabolane (B3257923) sesquiterpenoids, however, provides insight into potential strategies. nih.govrsc.orgresearchgate.net These syntheses often rely on constructing the carbon skeleton through convergent strategies, where different fragments of the molecule are prepared separately before being joined. nih.gov

A critical challenge in any de novo synthesis of this compound is controlling the stereochemistry at the C4 chiral center. A stereoselective synthesis aims to preferentially form one stereoisomer over others. msu.edu An enantioselective synthesis, specifically, seeks to produce a single enantiomer. msu.edu

For a target like this compound, several enantioselective strategies could be conceptualized:

Chiral Pool Synthesis : This approach would begin with a readily available, enantiomerically pure starting material that already contains the required stereocenter.

Asymmetric Catalysis : A powerful modern strategy involves using a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For instance, an asymmetric conjugate addition to an achiral cyclohexenone precursor could establish the C4 stereocenter with high enantiomeric excess. Similarly, an enantioselective ketone hydroacylation could be used to form a lactone from a keto alcohol, setting the stage for further transformations. acs.org

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.

Syntheses of other sesquiterpenes, such as pinguisenol (B1248584) and majusculone, have successfully employed strategies like stereoselective cyclopropanation and intramolecular C-H insertion from diastereomerically pure precursors to construct key chiral centers. ias.ac.innih.gov These methodologies highlight the types of advanced synthetic tactics that would be necessary to achieve an enantioselective total synthesis of this compound.

The synthesis of complex natural products often drives the development of new reaction methodologies. While no novel methods have been specifically developed for this compound due to the lack of synthetic focus on this molecule, several modern reactions would be highly applicable to a hypothetical synthesis.

For example, the construction of the cyclohexenone core could be achieved via catalytic enamine reactions, which involve the 1,4-conjugate addition of aldehydes to vinyl ketones followed by an intramolecular aldol condensation. rsc.org The attachment of the side chain could be accomplished using modern transition metal-catalyzed cross-coupling reactions. The development of regioselective reactions, which control where on a molecule a reaction occurs, would also be crucial, particularly in differentiating the two double bonds within the this compound structure. pku.edu.cn

Semisynthetic Modifications and Derivatization Strategies of this compound

Semisynthesis, which involves the chemical modification of a readily available natural product, is a practical approach for producing derivatives of this compound. evitachem.com This strategy leverages the natural abundance of this compound to efficiently generate novel compounds for further investigation.

The this compound molecule possesses several reactive sites amenable to functionalization: the α,β-unsaturated ketone, the isolated double bond of the side chain, and the carbon atom adjacent to the carbonyl group (the α-carbon). Regioselective functionalization allows chemists to target one of these sites specifically.

Electrophilic Addition to Alkenes : this compound has two distinct carbon-carbon double bonds. The endocyclic double bond is part of an enone system, making it electron-deficient. The exocyclic double bond on the side chain is electron-rich. This electronic difference allows for regioselective reactions. For example, electrophilic reagents like halogens or acids are expected to react preferentially at the more nucleophilic side-chain double bond. evitachem.com The epoxidation of carvone, a similar terpene with two distinct double bonds, demonstrates that reagents like m-CPBA preferentially react with the electron-rich alkene, leaving the enone system intact. researchgate.net

Reactions of the Enone System : The electron-deficient double bond can undergo conjugate addition reactions. The ketone functionality can be targeted by nucleophiles or be used to generate an enolate for reactions at the α-position.

Stereoselectivity in these modifications would be influenced by the existing chiral center at C4, which can direct incoming reagents to one face of the molecule over the other, potentially leading to the formation of one diastereomer in excess.

Oxidation and reduction are fundamental transformations in modifying the this compound scaffold. libretexts.orgbyjus.com These reactions primarily target the ketone and alkene functional groups.

Reduction Reactions : The reduction of this compound can yield dihydro derivatives. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst, can reduce the carbon-carbon double bonds. evitachem.com Depending on the reaction conditions, one or both double bonds could be saturated. The ketone can also be reduced to a secondary alcohol.

Oxidation Reactions : this compound can be oxidized to form ar-turmerone (B1667624), its aromatic analogue. This transformation involves the dehydrogenation of the cyclohexenone ring. Common oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used to introduce further oxygenated functionalities. evitachem.com

These semisynthetic modifications provide a straightforward route to a variety of this compound derivatives, as summarized in the table below.

Reaction Type Starting Material Typical Reagents Major Product(s) Reference(s)
ReductionThis compoundH₂, Palladium on Carbon (Pd/C)Dihydrocurlon evitachem.com,
OxidationThis compoundPotassium Permanganate, Chromium TrioxideTurmerone, other oxygenated derivatives evitachem.com,
Electrophilic SubstitutionThis compoundHalogens (e.g., Br₂), AcidsHalogenated or acylated derivatives evitachem.com,

Chemoenzymatic Synthesis Approaches to this compound and Its Structural Analogues

The synthesis of this compound and its analogues through chemoenzymatic methods represents a sophisticated approach that leverages the high selectivity of enzymes combined with traditional chemical reactions. This strategy allows for the construction of complex molecular architectures, such as the bisabolane skeleton of this compound, with high stereochemical control, often under mild reaction conditions. These approaches are primarily centered around the enzymatic formation of key precursors and the kinetic resolution of racemic intermediates.

The biosynthesis of this compound in its natural source, Curcuma longa (turmeric), provides a blueprint for chemoenzymatic strategies. This natural pathway begins with the enzymatic cyclization of farnesyl pyrophosphate (FPP) by sesquiterpene synthases. Following this, cytochrome P450 enzymes are responsible for the oxidation of the resulting sesquiterpene hydrocarbons to form the characteristic ketone moiety of this compound. In vitro replication of these steps, often utilizing isolated or recombinant enzymes, forms the foundation of chemoenzymatic approaches to this compound synthesis.

A significant challenge in the synthesis of this compound and its analogues is achieving the desired enantiopurity. Chemoenzymatic methods address this through the use of enzymes, such as lipases, for the kinetic resolution of racemic alcohols and their derivatives, which are key intermediates in the synthesis of bisabolane sesquiterpenes. mdpi.com This technique separates enantiomers by catalyzing a reaction on one enantiomer at a much faster rate than the other, allowing for the isolation of highly enantioenriched compounds. mdpi.com

Biosynthetic and In Vitro Enzymatic Reactions

The initial and most critical step in the formation of the this compound backbone is the cyclization of the linear precursor, farnesyl pyrophosphate (FPP). This complex transformation is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). In Curcuma longa, several such enzymes have been identified and characterized.

Two terpene synthase proteins, ST00A and ST00B, have been cloned from turmeric rhizomes. When expressed in E. coli and provided with FPP as a substrate, both enzymes produce a mixture of sesquiterpenes, with (−)-α-zingiberene and (−)-β-sesquiphellandrene as the major products. plos.org These compounds are the direct precursors to α-turmerone and this compound (β-turmerone), respectively. plos.org The biosynthesis of this compound is believed to proceed through an (S)-bisabolyl cation intermediate. nih.gov

Following the formation of the sesquiterpene scaffold, an oxidation step is required to introduce the ketone functionality. This is carried out by cytochrome P450 monooxygenases. Studies have proposed the existence of an α-zingiberene/β-sesquiphellandrene oxidase in turmeric that, along with an unidentified dehydrogenase, converts these precursors into the corresponding turmerones. plos.org In vitro synthesis can replicate this by using recombinant enzymes, such as CUR1 and CUR2, which catalyze the cyclization of FPP, followed by oxidation with cytochrome P450 enzymes. While this method can achieve high enantiomeric purity (85–90%), challenges related to enzyme stability and scalability remain.

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors
EnzymeSource OrganismSubstrateMajor ProductsReference
ST00A / ST00BCurcuma longaFarnesyl Pyrophosphate (FPP)(−)-α-zingiberene, (−)-β-sesquiphellandrene, β-bisabolene plos.org
CUR1 / CUR2Curcuma longaFarnesyl Pyrophosphate (FPP)Germacrane (B1241064) intermediate
α-zingiberene/β-sesquiphellandrene oxidaseCurcuma longa (putative)(−)-α-zingiberene, (−)-β-sesquiphellandrene(+)-α-turmerone, (+)-β-turmerone (this compound) plos.org

Lipase-Mediated Kinetic Resolution in the Synthesis of Structural Analogues

Lipases are a versatile class of enzymes in organic synthesis, widely used for the kinetic resolution of racemic alcohols and esters. mdpi.com This approach has been successfully applied to the synthesis of chiral building blocks for various bisabolane sesquiterpenes, which are structurally analogous to this compound. mdpi.comdntb.gov.ua

One strategy involves the lipase-mediated hydrolysis of racemic acetates. For instance, the hydrolysis of a racemic 5-acetoxy-4-aryl-(2E)-pentenoate derivative using lipase (B570770) OF 360 yields an enantioenriched primary alcohol. dntb.gov.ua This chiral intermediate has been utilized in the synthesis of the bioactive sesquiterpene phenols (+)-curcuphenol and (+)-curcudiol. dntb.gov.ua

Similarly, the resolution of substituted 2-aryl-propanols using lipases provides access to enantiomerically pure building blocks for other this compound analogues. mdpi.com The choice of lipase and reaction conditions, such as the solvent, can significantly influence the enantioselectivity of the resolution. researchgate.net For example, in the synthesis of (R)- and (S)-turmerone, lipase-catalyzed resolution of a key butanoate ester intermediate was a crucial step. researchgate.net

Table 2: Examples of Lipase-Mediated Kinetic Resolution for the Synthesis of this compound Analogues
EnzymeRacemic SubstrateReaction TypeChiral Product/IntermediateTarget AnalogueReference
Lipase OF 3605-acetoxy-4-aryl-(2E)-pentenoate derivativeHydrolysisEnantioenriched primary alcohol(+)-Curcuphenol, (+)-Curcudiol dntb.gov.ua
Lipase from Pseudomonas fluorescens (AK-20)Racemic γ-azidoalcoholTransesterificationEnantioenriched γ-azidoalcohol(R)- and (S)-Turmerone researchgate.net
Lipase from Candida rugosa (CRL)Racemic 2-aryl-propanolEsterificationEnantioenriched 2-aryl-propanol(+)-Turmeronol B, (−)-Xanthorrhizol mdpi.com

The combination of biosynthetic enzymes for scaffold construction and lipases for enantioselective transformations exemplifies the power of chemoenzymatic synthesis. While a complete, one-pot chemoenzymatic synthesis of this compound remains a future goal, the existing research provides a solid framework for developing such processes for this compound and its diverse structural analogues.

Structure Activity Relationship Sar Studies of Curlone

Design and Synthesis of Curlone Analogues for Biological Activity Probing

The synthetic exploration of this compound analogues is a cornerstone of its medicinal chemistry, aimed at enhancing its inherent biological activities. Researchers have systematically modified the three principal structural components of the this compound scaffold: the aromatic rings, the β-diketone moiety, and the seven-carbon linker mdpi.comminia.edu.eg.

A primary synthetic route for generating this compound analogues is the Claisen-Schmidt condensation reaction. This method typically involves the condensation of appropriately substituted aromatic aldehydes with a ketone, such as acetylacetone (B45752) or cyclohexanone (B45756), often in the presence of a catalyst like boric oxide and an amine base mdpi.comcentralasianstudies.orgajchem-a.com. This approach allows for significant diversity in the aromatic ring substituents. For instance, a variety of analogues have been created by reacting substituted benzaldehydes with 2,4-pentanedione to yield derivatives with modified phenolic hydroxyl and methoxy (B1213986) groups globalresearchonline.net.

Another key strategy involves the modification of the central β-diketone group, which is known to be chemically unstable and prone to degradation at physiological pH. To improve stability and alter biological activity, this moiety has been replaced with various five-membered heterocyclic rings like pyrazole (B372694) and isoxazole (B147169) mdpi.comresearchgate.net. For example, reacting this compound with hydrazines yields pyrazole derivatives, while hydroxylamine (B1172632) affords isoxazole analogues. These modifications aim to create more stable compounds while retaining or enhancing the desired therapeutic effects mdpi.comresearchgate.net.

Furthermore, monocarbonyl analogues of this compound (MACs), where the β-diketone is replaced by a single keto group, have been synthesized to increase stability and bioavailability. These are often prepared through condensation reactions, such as the Stork enamine reaction, to produce structures like bis-hydroxybenzylidene cyclohexanone acs.orgacs.org. Subsequent reactions, such as forming Schiff bases with various amines, have produced bis-imino and bis-amino curcuminoids with significant anticancer activity acs.org. One-pot multicomponent reactions, like the Biginelli reaction, have also been employed to synthesize complex heterocyclic analogues in a single step mdpi.com.

Positional and Functional Group Contributions to this compound Activity Profiles

The biological activity of this compound derivatives is profoundly influenced by the nature and position of functional groups on the aromatic rings and the integrity of the central linker.

Aromatic Ring Substituents: The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings are critical for many of this compound's biological activities, particularly its antioxidant properties nih.gov.

Hydroxyl and Methoxy Groups: The o-methoxyphenolic group is a key contributor to antioxidant activity nih.gov. Studies have shown that removing these methoxy groups, as in bisdemethoxycurcumin, leads to a decrease in antioxidant capacity jst.go.jp. Conversely, introducing additional hydroxyl groups can sometimes enhance activity. For instance, an analogue with ortho-dihydroxyl groups demonstrated the most potent inhibitory activity against aldehyde dehydrogenase 1 (ALDH1), a cancer stem cell marker nih.gov. However, complete methylation or demethylation of the phenolic groups has not consistently resulted in improved anticancer activity mdpi.com. The replacement of the methoxy group with other substituents has yielded varied results; substitution with electron-withdrawing groups like -Br or electron-donating groups like -OH maintained or enhanced anti-inflammatory activity, whereas a strong electron-withdrawing group like -NO₂ rendered the analogue inactive acs.org.

The β-Diketone Moiety: This central part of the molecule is crucial for its biological action. It exists in keto-enol tautomeric forms and is a Michael acceptor, allowing it to interact covalently with protein thiols mdpi.comnih.gov.

Modification of the β-Diketone: Replacing this moiety often leads to significant changes in activity. Converting the β-diketone into a pyrazole ring resulted in one of the most potent derivatives against the MCF-7 breast cancer cell line mdpi.com. Similarly, creating isoxazole derivatives also produced compounds with significant antiproliferative effects researchgate.net. These heterocyclic analogues are generally more stable than the parent this compound researchgate.net. Replacing the β-diketone with a monoketo group, as seen in monocarbonyl analogues, has been a successful strategy to increase stability and efficacy acs.org.

The Heptadiene Linker: The seven-carbon chain connecting the two aromatic rings, with its α,β-unsaturated carbonyl groups, is also vital.

Saturation of the Linker: Hydrogenation of the double bonds in the linker, producing compounds like tetrahydrocurcumin (B193312) (THC), significantly enhances antioxidant activity compared to this compound jst.go.jptandfonline.com. THC often shows greater inhibitory effects on lipid peroxidation nih.gov. However, the unsaturated double bonds are important for other activities, such as anti-influenza virus activity, where their absence in THC leads to a loss of hemagglutination inhibition nchu.edu.twnih.gov.

The following table summarizes the effects of various structural modifications on the biological activity of this compound analogues.

Modification Site Specific Modification Observed Biological Effect Reference(s)
Aromatic RingsRemoval of methoxy groupsDecreased antioxidant activity jst.go.jp
Aromatic RingsAddition of ortho-dihydroxyl groupsPotent inhibition of ALDH1 nih.gov
Aromatic RingsReplacement of methoxy with -Br or -OHMaintained or enhanced anti-inflammatory activity acs.org
Aromatic RingsReplacement of methoxy with -NO₂Inactivation of anti-inflammatory effect acs.org
β-Diketone MoietyReplacement with Pyrazole ringEnhanced anticancer activity mdpi.com
β-Diketone MoietyReplacement with Isoxazole ringPotent antiproliferative effects researchgate.net
β-Diketone MoietyReplacement with Monoketo (Cyclohexanone)Increased stability and anticancer activity acs.org
Heptadiene LinkerHydrogenation (e.g., Tetrahydrocurcumin)Enhanced antioxidant activity jst.go.jptandfonline.com
Heptadiene LinkerHydrogenation (e.g., Tetrahydrocurcumin)Loss of anti-influenza activity nchu.edu.twnih.gov

Stereochemical Influence on this compound's Biological Interactions

Stereochemistry plays a critical role in the biological activity of many compounds by governing their three-dimensional shape and, consequently, their interactions with chiral biological macromolecules like enzymes and receptors. While this compound itself is achiral, many of its derivatives, particularly those resulting from the reduction of the β-diketone moiety, possess chiral centers.

A key example involves the reduction of the β-diketone to a 1,3-diol, which creates two stereocenters. This results in the formation of diastereomers: a racemic pair (rac) and an achiral meso compound. Studies on such derivatives have revealed that stereochemistry significantly impacts their biological activity. For instance, the antioxidant activity of tetraacetylated 1,3-diol derivatives was found to differ significantly between the racemic and meso pairs researchgate.net. This highlights that the specific spatial arrangement of the hydroxyl groups and other substituents is a key determinant of the molecule's ability to interact with biological targets and exert its effects.

The introduction of specific geometric isomers, such as in (1E,6E)-configured derivatives, is another aspect where stereochemistry is crucial for defining the molecule's shape and biological function ontosight.ai. The defined geometry of the double bonds in the heptadiene linker ensures a specific, relatively planar conformation that is thought to be important for fitting into certain binding sites nchu.edu.tw. Modifications that alter this geometry can lead to a loss of activity. The unambiguous stereochemical assignment of derivatives, often accomplished through X-ray crystallography and advanced NMR techniques, is therefore essential for understanding their structure-activity relationships researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities iosrjournals.org. This tool is invaluable for predicting the activity of untested molecules and guiding the design of new, more potent analogues ruspoj.com. Several QSAR studies have been performed on this compound derivatives to elucidate the key structural features governing their therapeutic effects.

These studies typically involve calculating a wide range of molecular descriptors for a set of this compound analogues with known biological activities. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics iosrjournals.orgjocpr.com. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then used to build a predictive model jocpr.com.

For example, a 3D-QSAR study on this compound analogues as inhibitors of aldehyde dehydrogenase 1 (ALDH1) used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models. The resulting models showed good statistical significance, with a high cross-validated q² value (0.606 for CoMFA), indicating strong predictive ability nih.gov. Similarly, another QSAR model developed for anticancer activity yielded a high correlation coefficient (r² = 0.84) and predictive accuracy (rcv² = 0.81), identifying key descriptors related to the molecule's electronic and topological features ruspoj.com. QSAR models for antibacterial activity have also been successfully developed, identifying atomic charges on specific carbons and hydrophobicity (LogP) as critical parameters iosrjournals.org.

The table below presents key statistical parameters from selected QSAR studies on this compound analogues, demonstrating the robustness and predictive power of these models.

Biological Activity QSAR Model Type Key Statistical Parameters Conclusion from Study Reference(s)
ALDH1 Inhibition3D-QSAR (CoMFA)q² = 0.606, r² = 0.966The model showed high self-consistency and predictive ability for designing new ALDH1 inhibitors. nih.gov
Anticancer2D-QSARr² = 0.84, rcv² = 0.81Identified five chemical descriptors significantly correlated with anticancer activity. ruspoj.com
Antibacterial (S. aureus)2D-QSAR (MLR)-Atomic charges (qC11, qC12), HOMO energy, and LogP are key for activity. iosrjournals.org
Anticancer (Colon)3D-QSAR (CoMSIA)Q_cv² = 0.619, R_pred² = 0.871Robust models allowed for the design of new molecules with significant predicted activity. rsc.org
General (Physiochemical)2D-QSAR (ANN)R-sq = 0.88ANN-based models showed higher correlation for physiochemical properties compared to MLR. jocpr.com

Conformational Flexibility and Its Impact on this compound's Molecular Recognition

The ability of a molecule to adopt different three-dimensional shapes, known as conformational flexibility, is a critical factor in its molecular recognition by biological targets. The structure of this compound allows for a degree of flexibility, primarily around the single bonds of the seven-carbon linker nih.gov.

The planarity and rigidity of the this compound structure, particularly the conjugated system of the β-diketone and the heptadiene chain, are considered important for its interaction with various biological targets nchu.edu.tw. Structural modeling has shown that this compound possesses a more rigid and planar conformation compared to its hydrogenated derivatives like tetrahydrocurcumin (THC), which are more twisted and flexible nchu.edu.twnih.gov. This difference in conformation is believed to be responsible for their distinct biological activity profiles. For example, the rigid structure of this compound allows it to bind effectively to the hemagglutinin protein of the influenza virus, an interaction that is lost with the more flexible THC nchu.edu.twnih.gov.

In solution, this compound can exist in different conformations, including cis-enol and keto forms researchgate.net. The stable enol form, which dominates in most conditions, features intramolecular hydrogen bonding that contributes to its planarity mdpi.com. This conformational preference influences how the molecule presents its functional groups for interaction with a receptor's binding site. Molecular docking studies, which simulate the binding of a ligand to a receptor, have shown that the hydrogen bonding and hydrophobicity arising from this compound's specific tautomeric structures and the flexibility of its linker are key to its non-covalent interactions with biomolecules nih.govajchem-a.com. The ability of the β-diketone moiety to act as a chelating agent for metal ions is also a conformation-dependent interaction nih.gov. Understanding the conformational landscape of this compound and its analogues is therefore essential for rationalizing their biological activities and for designing new derivatives with optimized binding affinities.

Investigations into Curlone S Biological Activities and Molecular Mechanisms

In Vitro Cellular Target Identification and Validation for Curlone

In vitro studies provide a foundational understanding of a compound's biological effects by isolating specific cellular components. For this compound, research has begun to identify its interactions with key proteins and its influence on fundamental cellular processes.

The biological activity of a compound is often initiated by its binding to a specific protein receptor. Molecular docking and interaction studies are computational methods used to predict and analyze how a ligand, such as this compound, fits into the binding site of a protein.

Research has shown that this compound has a notable binding affinity for butyrylcholinesterase (BChE), an enzyme involved in cholinergic neurotransmission. researchgate.net Studies utilizing GC-MS analysis alongside molecular docking have elucidated the specific interactions between this compound and the active site of BChE. researchgate.net The interaction is characterized by the formation of specific bonds with amino acid residues within the enzyme's binding pocket, suggesting a potential mechanism for its observed biological activities. researchgate.net

CompoundTarget ProteinKey Interaction DetailsSource
This compoundButyrylcholinesterase (BChE)High binding affinity observed in molecular docking studies. Interacts with specific amino acid residues in the enzyme's active site. researchgate.net

Following the identification of a protein target, kinetic studies are employed to quantify the effect of the compound on the enzyme's activity. These studies determine whether the compound acts as an inhibitor or an activator and provide insights into the mechanism of action.

Extracts from Curcuma species, which contain this compound as a significant metabolite, have demonstrated notable enzyme-inhibitory properties. researchgate.netdntb.gov.ua Specifically, the volatile oil of Curcuma longa, rich in compounds like this compound, exhibits potent butyrylcholinesterase (BChE) inhibitory activity. researchgate.net This aligns with the ligand-protein interaction studies, confirming that the binding of this compound to BChE translates into a functional inhibition of the enzyme. While these findings confirm the inhibitory action, detailed kinetic analyses to determine parameters such as the inhibition constant (Kᵢ) and the precise mode of inhibition (e.g., competitive, non-competitive) for isolated this compound are areas for further investigation. libretexts.orgsci-hub.sekhanacademy.org

Source MaterialKey ConstituentTarget EnzymeObserved EffectSource
Volatile Oil of Curcuma longaThis compoundButyrylcholinesterase (BChE)Inhibitory Activity researchgate.net
Curcuma ExtractsThis compoundVarious enzymesEnzyme inhibitory activity dntb.gov.ua

Signal transduction pathways are complex networks that relay signals from the cell's exterior to its interior, governing fundamental processes like cell growth, differentiation, and death. numberanalytics.com Many natural compounds exert their effects by modulating these pathways. nih.govnih.gov For instance, signals can be propagated through cascades of protein phosphorylations catalyzed by kinases. libretexts.org

Currently, specific research detailing the direct modulation of signal transduction pathways by isolated this compound is limited in the available scientific literature. While related compounds from turmeric are known to affect pathways like NF-κB and MAP kinase, dedicated studies are required to determine if this compound possesses similar capabilities and to identify the specific signaling cascades it may influence. nih.govfrontiersin.org

A compound's interaction with cellular pathways can ultimately lead to changes in the expression of specific genes and the synthesis of proteins. tavernarakislab.gr These alterations can be a key part of its mechanism of action.

Studies on extracts containing this compound have indicated an influence on gene expression. For example, research has pointed to an effect on the gene expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation and the acute phase reaction. dntb.gov.ua Furthermore, investigations into the biosynthesis of curcuminoids in Curcuma longa have shown that treatments involving this compound-containing essential oils can alter the expression of key genes in this metabolic pathway, such as those for curcuminoid synthases. mdpi.comredalyc.org These findings suggest that this compound may play a role in regulating specific genetic pathways, although the direct effects on protein synthesis machinery, such as the ribosome, have not been fully elucidated. uiuc.edulibretexts.org

Source Material/ConditionKey ConstituentAffected Gene/ProcessObserved EffectSource
Curcuma ExtractsThis compoundTumor Necrosis Factor-alpha (TNF-α) geneModulation of expression dntb.gov.ua
Essential Oil of Curcuma longaThis compoundCurcuminoid synthase genes (e.g., CURS1, CURS2, CURS3)Altered transcript levels mdpi.com

Cell-Based Assays for Mechanistic Elucidation of this compound's Effects

Cell-based assays are crucial for understanding how a compound's molecular interactions translate into a cellular response. These assays bridge the gap between molecular-level activity and physiological outcomes.

Apoptosis and necrosis are two distinct forms of programmed cell death that are critical for tissue homeostasis and disease pathogenesis. Apoptosis is a highly regulated process involving initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3) that dismantle the cell in an orderly fashion. abcam.comqiagen.com Necroptosis is a regulated, caspase-independent form of necrosis, often initiated by stimuli like TNF-α and mediated by kinases such as RIPK1 and RIPK3. aging-us.comgenome.jppsu.edu

Research has linked this compound-containing extracts to the modulation of TNF-α gene expression. dntb.gov.ua TNF-α is a potent initiator of both extrinsic apoptosis and necroptosis. genome.jp Its activation of the TNF receptor can trigger a cascade leading to caspase-8 activation and apoptosis, or, under certain conditions, activate the RIPK1/RIPK3 pathway to induce necroptosis. psu.edunih.gov The observed influence of this compound on TNF-α expression suggests a potential for this compound to modulate these cell death pathways. However, detailed cell-based analyses, such as measuring caspase activation, changes in Bcl-2 family proteins, or the activation state of RIP kinases in response to isolated this compound, are needed to fully confirm and characterize its role in apoptosis and necrosis.

Autophagy Modulation by this compound

Direct studies detailing the specific role of this compound in modulating autophagy are limited. However, extensive research on curcumin (B1669340), a major bioactive compound from turmeric, has established its function as an autophagy modulator. nih.govoncotarget.com Autophagy is a cellular self-degradation process crucial for maintaining cellular health and responding to stress. nih.gov

Investigations into curcumin have revealed that it can trigger autophagy in various cancer cell lines. oncotarget.com The mechanisms behind this are multifaceted. One key pathway involves curcumin's ability to suppress the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and metabolism. oncotarget.com By inhibiting the Akt-mTOR signaling pathway, curcumin promotes the activation of lysosomal function. oncotarget.com

Furthermore, curcumin has been shown to directly bind to and activate Transcription Factor EB (TFEB). oncotarget.com TFEB is a primary transcription factor that governs lysosome biogenesis and autophagy. oncotarget.com Curcumin's activation of TFEB leads to its translocation to the nucleus, enhancing its transcriptional activity and further promoting the autophagic process. oncotarget.com Evaluation of autophagic markers such as LC3BII and p62 after treatment with curcumin has shown significant modulations, indicating a strong activation of autophagy. researchgate.net While these findings are specific to curcumin, they suggest a potential area of investigation for related turmeric constituents like this compound.

Cell Cycle Arrest Mechanisms Induced by this compound

Research into curcumin analogs provides a model for how this compound might influence the cell cycle. A curcumin analog, NC2603, has been shown to induce cell cycle arrest in MCF-7 breast cancer cells. mdpi.com This process is linked to the modulation of several key genes that regulate cell cycle progression. mdpi.com

The proposed mechanism involves the analog's ability to simultaneously upregulate the expression of the GADD45A gene while repressing the ESR1 gene. mdpi.com Both of these changes lead to the induction of CDKN1A, the gene that encodes the p21 protein. mdpi.com The p21 protein is a well-known inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. mdpi.comjagiroadcollegelive.co.in By inhibiting cyclin/CDK complexes, p21 effectively halts the cell cycle. mdpi.com Furthermore, the p21 protein can inhibit the PCNA and MKI67 genes, which are involved in cell proliferation, and treatment with the curcumin analog was found to repress the expression of these genes. mdpi.com Some studies have also observed that curcumin can trigger an S-phase cell cycle arrest without inducing apoptosis. researchgate.net

Table 1: Gene Modulation by a Curcumin Analog (NC2603) in MCF-7 Cells Leading to Cell Cycle Arrest mdpi.com
GeneProtein ProductEffect of AnalogDownstream Impact
GADD45AGadd45aUpregulationInduces CDKN1A expression
ESR1Estrogen Receptor 1DownregulationInduces CDKN1A expression
CDKN1Ap21UpregulationInhibits Cyclin/CDK complexes, causing cell cycle arrest
PCNAProliferating Cell Nuclear AntigenRepressionInhibition of cell proliferation
MKI67Ki-67RepressionInhibition of cell proliferation

Impact on Cellular Metabolism and Bioenergetics

The study of how natural compounds affect cellular energy metabolism, or bioenergetics, is crucial for understanding their biological effects. researchgate.net Cellular bioenergetics encompasses the processes of energy production and consumption, primarily through glycolysis, the citric acid cycle (TCA), and oxidative phosphorylation, to produce ATP. numberanalytics.comnumberanalytics.com

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a protein target and to assess the stability of this interaction. researchgate.netmdpi.com

While specific docking studies for this compound are not widely published, research on curcumin analogs and hybrids provides valuable insights into the potential targets and binding affinities of related structures. These in silico studies have explored interactions with various protein targets relevant to different biological processes. For instance, molecular docking analyses of curcumin hybrids have identified significant binding energies with targets involved in wound healing and inflammation. researchgate.net An MD simulation can then be used to confirm the structural stability of the ligand-protein complex over time. researchgate.netdntb.gov.ua

Similarly, a curcumin analog, referred to as curA, demonstrated a strong binding affinity for the main protease (Mpro) of SARS-CoV-2 and the human DEAD-box helicase 3 (DDX3), suggesting a potential dual-inhibitor capability. nih.gov These computational predictions help to identify potential molecular targets and provide a basis for further experimental validation. researchgate.net

Table 2: Molecular Docking Results for Curcumin Analogs/Hybrids with Various Protein Targets
Compound TypeProtein TargetAssociated ProcessBinding Energy (kcal/mol)Source
Curcumin Hybrid (SV09)Tyrosyl-tRNA synthetaseWound Healing-8.69 researchgate.net
Curcumin Hybrid (SV15)Tyrosyl-tRNA synthetaseWound Healing-9.01 researchgate.net
Curcumin Hybrid (SV01)TGFBR1Wound Healing-8.49 researchgate.net
Curcumin Hybrid (SV11)TGFBR1Wound Healing-8.13 researchgate.net
Curcumin Hybrid (SV07)IL-1βInflammation-8.48 researchgate.net
Curcumin Analog (curA)SARS-CoV-2 MproViral Replication-58.96 (-CDOCKER energy) nih.gov
Curcumin Analog (curA)Human DDX3Viral Replication/Host Factor-52.36 (-CDOCKER energy) nih.gov

Omics-Based Approaches to Unravel this compound's Bioactivity (e.g., transcriptomics, proteomics, metabolomics)

Omics technologies provide a comprehensive, system-wide view of the molecular changes induced by a compound, offering a powerful approach to understanding its bioactivity. ucc.iemdpi.com These methods, including transcriptomics, proteomics, and metabolomics, help identify the genes, proteins, and metabolic pathways affected by a substance. nih.govjbei.org

Transcriptomics , the study of the complete set of RNA transcripts, has been used to analyze the effects of curcumin analogs. In one study, treatment with the analog NC2603 modulated a total of 12,055 genes in breast cancer cells. mdpi.com This large-scale analysis revealed key changes, such as the upregulation of GADD45A and downregulation of ESR1, which were central to the compound's ability to induce cell cycle arrest. mdpi.com

Proteomics involves the large-scale study of proteins. While specific proteomic analyses detailing this compound's targets are emerging, studies on related Curcuma species have been conducted. For example, a proteomic analysis of Curcuma comosa rhizomes has been performed, laying the groundwork for identifying protein-level changes in response to its bioactive constituents. tandfonline.com

Advanced Analytical Methodologies for Curlone Research

Development of High-Resolution Chromatographic Techniques for Curlone Analysis

High-resolution chromatographic techniques are fundamental to the separation and analysis of this compound from intricate biological matrices. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are two of the most powerful and commonly utilized methods.

UHPLC-DAD: This technique offers rapid and efficient separation of compounds. nih.gov For the analysis of complex extracts, such as those from turmeric, UHPLC systems can achieve separation in very short run times. nih.gov The use of a DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in the identification of compounds based on their UV-Vis spectra. mdpi.comresearchgate.net The optimization of mobile phase composition, flow rate, and column temperature is critical for achieving good chromatographic resolution, which is the measure of separation between two peaks in a chromatogram. numberanalytics.comresearchgate.net For instance, a gradient elution using acidified water and acetonitrile (B52724) can be employed for the separation of various compounds, including those structurally related to this compound. mdpi.comresearchgate.net

GC-MS/MS: Gas chromatography is particularly well-suited for the analysis of volatile compounds like this compound. asianpubs.orgresearchgate.net When coupled with tandem mass spectrometry (MS/MS), it provides a highly selective and sensitive analytical method. chlordecone-infos.fr The initial GC separation is based on the compound's boiling point and affinity for the stationary phase. researchgate.net The subsequent MS/MS analysis involves the selection of a specific parent ion of the analyte, its fragmentation, and the detection of characteristic daughter ions, which significantly enhances the specificity of detection and quantification, especially in complex samples. chlordecone-infos.frnih.gov The chemical constituents of volatile oils, including this compound, are often identified using GC-MS by comparing their mass spectra and retention times with those of known standards or library data. asianpubs.orgplantsjournal.comscielo.br

The following table summarizes typical findings from GC-MS analysis of plant extracts containing this compound:

Plant SourceExtraction MethodMajor Compounds Identified by GC-MSThis compound Percentage (%)Reference
Curcuma longaHydrodistillationar-turmerone (B1667624), α-turmerone, this compound, zingiberene (B123854)13.86 researchgate.net
Curcuma longa (cv. Roma)Hydrodistillationar-tumerone, this compound, a-phellandrene, ar-curcumene16.8 researchgate.net
Curcuma longaMethanolic Extractionaromatic turmerone, a-tumerone, this compound12.5 asianpubs.org
Curcuma longaMethanolic Extractionaromatic turmerone, turmerone, this compound16.81 plantsjournal.com
Curcuma longaHexane (B92381) Extractionar-turmerone, α-turmerone, this compound22.73 scielo.br

Mass Spectrometry-Based Quantitation and Metabolite Profiling of this compound

Mass spectrometry (MS) is a cornerstone for the quantitative analysis and metabolite profiling of this compound. researchgate.net It is frequently combined with chromatographic techniques like GC and UHPLC to analyze complex biological samples. researchgate.netnih.govpreprints.org

Quantitative Analysis: For quantitative studies, techniques such as triple quadrupole MS are often employed in Multiple Reaction Monitoring (MRM) mode. mdpi.com This targeted approach offers high sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, can also be used for quantification, providing highly accurate mass measurements that further enhance specificity. nih.govmdpi.com

Metabolite Profiling: Metabolomics studies aim to comprehensively identify and quantify all metabolites within a biological system. preprints.org For this compound-containing samples, this involves both targeted and untargeted approaches. mdpi.com Untargeted metabolomics, often performed with UPLC-QTOF-MS, allows for the discovery of a wide range of metabolites, including previously unknown this compound derivatives or related compounds. researchgate.netnih.gov This technique provides high-resolution mass spectra, enabling the determination of elemental compositions and aiding in the structural elucidation of novel compounds. hmdb.ca Targeted analysis, on the other hand, focuses on the quantification of known compounds, such as this compound and its major isomers, ar-turmerone and α-turmerone. mdpi.comnih.gov

Spectroscopic Fingerprinting Techniques for this compound Characterization in Complex Biological Matrices

Commonly used spectroscopic methods include:

Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in a sample. mdpi.comajol.info The resulting spectra serve as a "fingerprint" that can be used for sample classification and quality control. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for metabolite fingerprinting. mdpi.com It provides detailed structural information about the compounds present in a sample, allowing for the identification and quantification of various metabolites simultaneously. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used as a rapid screening tool for certain classes of compounds, such as curcuminoids, which have characteristic absorption maxima. mdpi.com While not as specific as other methods, it can be valuable for preliminary analysis. mdpi.com

Bioanalytical Method Validation for this compound Studies in Research Settings

Bioanalytical method validation is a critical process that ensures a developed analytical method is reliable, reproducible, and suitable for its intended purpose. au.dkresearchgate.net This is particularly important in research settings to guarantee the integrity of the data generated. The validation process involves the evaluation of several key parameters as outlined by regulatory guidelines. who.inteuropa.eu

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eunih.gov

Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing quality control (QC) samples at different concentrations. au.dkeuropa.eu The mean value should generally be within ±15% of the nominal value. au.dk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. au.dkeuropa.eu It is usually expressed as the coefficient of variation (CV), which should not exceed 15% for QC samples. europa.eu

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. nih.gov A linear regression is often used, and the curve should have a defined range with a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ). who.int

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. au.dkeuropa.eu

Integration of Chemometrics and Multivariate Data Analysis in this compound Analytical Research

The large and complex datasets generated by modern analytical instruments, such as those used in this compound research, necessitate the use of chemometrics and multivariate data analysis. nih.govenfsi.eueurachem.org These statistical methods are used to extract meaningful information, visualize data, and build predictive models. enfsi.eudrnishikantjha.com

Key chemometric techniques include:

Principal Component Analysis (PCA): An unsupervised pattern recognition technique used to reduce the dimensionality of the data and visualize clusters or trends among samples. mdpi.comnih.govdmu.dk PCA is often used in the initial exploration of spectroscopic and chromatographic data. mdpi.com

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised classification method used to build a model that can distinguish between different groups of samples. researchgate.netnih.gov

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): An extension of PLS-DA that improves the interpretation of the model by separating the variation in the data that is correlated to the class membership from the uncorrelated variation. mdpi.com

The integration of these chemometric tools with analytical data allows for a more comprehensive understanding of the chemical composition of samples containing this compound and facilitates the identification of biomarkers for sample classification. mdpi.comfrontiersin.org

Ecological and Environmental Aspects of Curlone Production and Activity

Role of Curlone in Plant-Pathogen and Plant-Insect Interactions

This compound, a significant sesquiterpenoid found in the essential oil of Curcuma longa (turmeric), plays a role in the plant's defense mechanisms against various biological adversaries, including pathogenic fungi and herbivorous insects. The presence of this compound, alongside other bioactive compounds in turmeric, contributes to a broad-spectrum defense strategy.

Research has demonstrated the antifungal properties of this compound. Fractions of turmeric essential oil enriched with this compound have been shown to inhibit the spore germination of pathogenic fungi such as Aspergillus flavus and Fusarium moniliforme. This suggests that this compound acts as a protective agent for the plant, preventing the establishment and spread of fungal infections that could otherwise compromise its health and viability. Studies have indicated that both turmerone and this compound possess notable antimicrobial activity against a wide array of microbes. innspub.netfortunejournals.com

In addition to its antifungal capabilities, this compound is implicated in defending Curcuma longa against insect pests. The essential oil of turmeric, containing a blend of volatile compounds including this compound, ar-turmerone (B1667624), and zingiberene (B123854), exhibits insecticidal and repellent properties. ijcmas.comijrar.org Specifically, a chemical blend containing this compound, ar-turmerone, and turmerone has been identified as the primary termiticidal component in hexane (B92381) extracts of turmeric, causing significant mortality in the subterranean termite Reticulitermes flavipes. purdue.edu This indicates that this compound contributes to the plant's chemical arsenal, deterring or killing insects that attempt to feed on it. The insecticidal activity of turmeric and its constituents, including this compound, is a key area of research for developing natural and environmentally benign pesticides. ijrar.orgfrontiersin.org

The following table summarizes the observed effects of this compound and related compounds on various pathogens and insects, based on available research findings.

Target OrganismPlant/Extract SourceActive Compound(s)Observed Effect
Aspergillus flavusCurcuma longaThis compound-enriched fractionsInhibition of spore germination
Fusarium moniliformeCurcuma longaThis compound-enriched fractionsInhibition of spore germination
Trypanosoma bruceiCurcuma longaThis compoundPotent activity (IC50: 1.38 µg/mL)
Reticulitermes flavipes (termite)Curcuma longaBlend of ar-turmerone, turmerone, and this compoundTermiticidal activity purdue.edu
Trichoplusia ni (cabbage looper)Curcuma longaar-turmerone (related sesquiterpene)Insecticidal effects and larval weight reduction nih.gov
Various bacteria (e.g., B. cereus, S. aureus)Curcuma longaTurmerone and this compoundExcellent antibacterial action fortunejournals.com

Allelopathic Effects of this compound in Plant Ecosystems

Allelopathy, the process by which a plant releases biochemicals that influence the growth and development of neighboring plants, is a significant factor in plant ecology. The chemical constituents of Curcuma longa, including the class of terpenoids to which this compound belongs, exhibit considerable allelopathic potential. researchgate.netudesc.br This activity helps the plant compete for resources by suppressing the growth of nearby vegetation.

Aqueous extracts from C. longa rhizomes have been shown to inhibit the germination and initial development of various plant species, an effect attributed to the presence of allelochemicals such as terpenoids, alkaloids, and flavonoids. ijcmas.comresearchgate.net While it is often the synergistic effect of multiple compounds, the contribution of sesquiterpenes like this compound is considered significant. researchgate.net Studies have documented that these extracts can decrease the germination percentage, germination speed index, and the root and shoot length of target seedlings in a dose-dependent manner. researchgate.netudesc.br For instance, aqueous extracts of turmeric have been observed to inhibit the root length and seed germination of radish, demonstrating a clear phytotoxic effect. ijcmas.com

The mechanism of action for these allelopathic effects often involves interference with fundamental physiological processes in the target plants. For example, some allelochemicals can disrupt cell division, hormone regulation, and membrane permeability. The cytotoxic effects of C. longa extracts have been observed to reduce cell division in the meristematic zones of Allium cepa (onion), directly impacting growth. researchgate.net Although research may not always isolate this compound as the sole agent, its classification as a major terpenoid in an extract with proven allelopathic activity strongly supports its role in these interactions. researchgate.netudesc.br

The table below details the allelopathic effects of Curcuma longa extracts, rich in compounds like this compound, on different plant species.

Target Plant SpeciesExtract SourceKey Chemical Groups ImplicatedObserved Allelopathic Effects
Lactuca sativa (Lettuce)Curcuma longa rhizome aqueous extractTerpenoids, Alkaloids, Flavonoids, SteroidsInhibition of germination and seedling growth (root and shoot) researchgate.netudesc.br
Triticum aestivum (Wheat)Curcuma longa rhizome aqueous extractTerpenoids, Alkaloids, Flavonoids, SteroidsInhibition of germination and seedling growth (root and shoot) researchgate.netudesc.br
RadishCurcuma longa aqueous and ethyl acetate (B1210297) extractsPhytotoxic compoundsInhibition of root length and seed germination ijcmas.com

Microbial Biotransformation and Degradation of this compound in the Environment

The fate of secondary metabolites like this compound in the environment is largely governed by microbial activity. Soil and water microorganisms possess a vast array of enzymes capable of transforming complex organic molecules. While specific studies focusing exclusively on the microbial biotransformation of this compound are limited, the degradation pathways of structurally similar terpenoids provide a strong basis for understanding its environmental breakdown.

Microorganisms, particularly fungi and bacteria, are known to carry out various biotransformation reactions on terpenoid substrates. These reactions commonly include hydroxylation, oxidation, reduction, and cleavage of ring structures. Fungi from genera such as Aspergillus and Penicillium are particularly adept at these transformations. For instance, these microbes can introduce hydroxyl groups or oxidize functional groups on the terpenoid skeleton, which generally increases the water solubility of the compound and makes it more susceptible to further degradation.

Given this compound's chemical structure, a bicyclic sesquiterpenoid ketone, likely initial microbial attacks would involve the reduction of the ketone group to a secondary alcohol or hydroxylation at various positions on the carbon skeleton. These initial enzymatic modifications can lead to a cascade of further reactions, ultimately breaking down the molecule into smaller, simpler compounds that can be integrated into microbial metabolic cycles. The presence of hydroxylases, reductases, and other enzymes within common soil microbes facilitates the degradation of such plant-derived compounds, preventing their indefinite accumulation in the ecosystem.

Environmental Factors Influencing this compound Biosynthesis and Accumulation in Nature

The production and accumulation of this compound in Curcuma longa are not constant but are significantly influenced by a variety of environmental and agronomic factors. These factors can alter the plant's secondary metabolism, leading to variations in the chemical profile of its essential oil.

Climatic and Soil Conditions: The biosynthesis of terpenoids, including this compound, is sensitive to agro-climatic conditions such as temperature, humidity, light intensity, and water availability. udesc.br Different growing locations with varying climates and soil types can result in C. longa plants with distinct chemotypes, characterized by different relative abundances of essential oil constituents. innspub.net For example, studies comparing turmeric grown in different regions have noted significant variations in the content of sesquiterpenes.

Harvest and Post-Harvest Processing: The concentration of this compound is also heavily dependent on the handling of the rhizomes after harvesting. The drying process, for instance, has a substantial impact. Freshly harvested rhizomes generally contain higher levels of this compound compared to dried ones. The method of extraction also plays a crucial role; hexane extraction tends to yield higher concentrations of this compound compared to hydrodistillation. These processing techniques affect the stability and volatility of the essential oil components, leading to altered chemical profiles.

Elicitor Application: The application of elicitors, which are substances that can induce defense responses in plants, has been shown to influence the biosynthesis of secondary metabolites. Treatment of C. longa with substances like salicylic (B10762653) acid has been observed to increase the content of volatile constituents, including this compound. researchgate.net This suggests that the plant can ramp up the production of defensive compounds like this compound in response to perceived threats, such as pathogen attack, which is mimicked by the elicitor.

Future Directions and Emerging Research Avenues for Curlone

Exploration of Undiscovered Biological Activities and Novel Molecular Targets of Curlone

While the essential oil of turmeric, which contains this compound, is known for a wide spectrum of biological activities including anti-inflammatory, antioxidant, and anticancer properties, the specific contributions and mechanisms of this compound itself are not fully elucidated. nih.govmdpi.comscielo.br Future research will focus on isolating pure this compound to deconvolve its specific bioactivities from the synergistic effects of the essential oil matrix.

Current research on related compounds from turmeric, such as curcumin (B1669340), has identified numerous molecular targets, including transcription factors (e.g., NF-κB), growth factors, and protein kinases. nih.govresearchgate.net A primary avenue of future investigation will be to screen this compound against these known targets and to employ unbiased, large-scale screening approaches to identify novel molecular binding partners. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and thermal shift assays can be utilized to systematically map the interactome of this compound. This exploration is crucial for discovering new therapeutic applications and understanding its mechanism of action at a molecular level. Docking studies have already suggested potential interactions between this compound (β-Turmerone) and viral proteins like the SARS-CoV-2 spike protein, indicating its potential in antiviral research that warrants further experimental validation. biointerfaceresearch.com

Rational Design and Synthesis of Novel this compound Derivatives with Enhanced Specificity for Research Applications

The chemical structure of this compound serves as a valuable template for medicinal chemistry. evitachem.com The rational design and synthesis of novel this compound derivatives aim to enhance its potency, selectivity, and pharmacokinetic properties. By modifying functional groups on the this compound scaffold, researchers can create analogues with improved specificity for a particular molecular target, thereby reducing potential off-target effects.

This process involves:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying specific parts of the molecule, such as the enone system or the cyclohexene (B86901) ring, and evaluating their biological activity. This systematic approach helps identify the key structural features required for activity. nih.govresearchgate.net

Computational Modeling: Using molecular docking and simulation to predict how modifications to the this compound structure will affect its binding to a target protein. This in silico approach can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Synthesis of Functionalized Probes: Creating derivatives that incorporate reporter tags, such as fluorescent molecules or biotin, to facilitate studies on its mechanism of action. These probes can be used in advanced imaging or biochemical pulldown assays.

The synthesis of these derivatives would employ modern organic chemistry techniques to ensure stereoselective and efficient production. nih.gov

Application of Advanced Imaging Techniques for Intracellular and Subcellular Tracing of this compound

Understanding how this compound behaves within a biological system requires visualizing its journey at the cellular and subcellular levels. Advanced imaging techniques are critical tools for tracking its absorption, distribution, and interaction with intracellular components. nih.govresearchgate.net

Future research will likely involve labeling this compound with a fluorescent marker to enable live-cell imaging. Super-resolution microscopy (SRM) techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of conventional microscopy, allowing for visualization with nanoscale resolution. nih.gov These methods can be used to:

Track the real-time entry of this compound into cells.

Determine its precise subcellular localization, confirming predictions that it resides in the membrane and cytoplasm. evitachem.com

Observe its colocalization with specific organelles or target proteins, providing direct evidence of its molecular interactions.

Furthermore, techniques like Positron Emission Tomography (PET) could be adapted to study the biodistribution of radiolabeled this compound derivatives in whole organisms, providing valuable pharmacokinetic data. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research. nih.govfnasjournals.com Integrating these computational tools into the study of this compound can accelerate discovery and development across multiple stages.

Key applications include:

Target Identification and Bioactivity Prediction: ML models can be trained on large-scale biological datasets (genomics, proteomics, metabolomics) to predict novel molecular targets and potential therapeutic uses for this compound that have not yet been experimentally tested. mdpi.comnih.gov

De Novo Design of Derivatives: Generative AI models can design novel chemical structures based on the this compound scaffold, optimized for specific properties like high binding affinity to a target or favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles.

Analysis of Complex Datasets: AI can be used to analyze the large and complex datasets generated from advanced imaging, high-throughput screening, and multi-omics studies, identifying subtle patterns that may be missed by traditional analysis methods. astrazeneca.com

Table 1: Potential Applications of AI and Machine Learning in this compound Research
Research AreaAI/ML ApplicationExpected Outcome
Target DiscoveryPredictive modeling using proteomic and genomic dataIdentification of novel protein targets and therapeutic indications.
Derivative DesignGenerative models and QSAR/QSPR analysisIn silico design of this compound analogues with enhanced potency and specificity.
Imaging AnalysisDeep learning algorithms for image segmentation and analysisAutomated and quantitative analysis of this compound's subcellular localization and dynamics.
BiosynthesisGenome mining algorithmsDiscovery of gene clusters for novel this compound analogues in various species.

Biotechnological Production and Sustainable Sourcing of this compound

This compound is naturally derived from the rhizomes of Curcuma longa. evitachem.com Traditional sourcing relies on agriculture and subsequent extraction, typically through steam distillation or supercritical fluid extraction. researchgate.net Future efforts will focus on both improving the sustainability of these methods and developing alternative production platforms.

Sustainable Sourcing: This involves implementing responsible agricultural practices for turmeric cultivation that minimize environmental impact and ensure fair labor conditions. corbion.comnouryon.comfrieslandcampina.com Companies are increasingly adopting supplier codes of conduct and using risk assessment tools to ensure their raw materials are sourced ethically and sustainably. corbion.comsolina.com Optimizing extraction processes to use greener solvents and reduce energy consumption is another key goal. researchgate.net

Biotechnological Production: Metabolic engineering offers a promising alternative to traditional agriculture. This involves transferring the biosynthetic genes for this compound from Curcuma longa into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). These engineered microbes can then be grown in large-scale fermenters to produce this compound in a controlled, sustainable, and potentially more cost-effective manner. mdpi.com This approach is not dependent on climate or geographical location and can ensure a consistent supply of the pure compound.

Table 2: Comparison of Production Methods for this compound
ParameterNatural Sourcing & ExtractionBiotechnological Production
SourceCurcuma longa (turmeric) rhizomesEngineered microorganisms (e.g., yeast, bacteria)
ConsistencyVariable; dependent on climate, soil, and harvest timeHigh; controlled fermentation conditions
SustainabilityDependent on agricultural and extraction practicesPotentially high; uses renewable feedstocks, less land use
PurityRequires extensive purification from essential oil matrixCan be engineered for high purity, simplifying downstream processing

Unraveling Cryptic Biosynthetic Pathways of this compound Analogues and Related Sesquiterpenoids

The genomes of plants contain numerous biosynthetic gene clusters that are not expressed under standard laboratory conditions; these are referred to as "cryptic" pathways. nih.gov These pathways represent a vast, untapped reservoir of novel natural products. The biosynthesis of this compound proceeds from the precursor farnesyl pyrophosphate via enzymatic cyclization. evitachem.com

Future research will utilize genome mining tools to search the DNA of Curcuma longa and related species in the Zingiberaceae family for genes encoding terpene synthases, the key enzymes that create the carbon skeletons of sesquiterpenoids. By identifying cryptic terpene synthase genes that are similar to the one responsible for producing the this compound scaffold, scientists can potentially uncover pathways leading to novel this compound analogues with different functional groups or stereochemistry. These newly discovered genes can then be expressed in microbial hosts to produce and characterize the resulting compounds, expanding the chemical diversity available for drug discovery and other applications. researchgate.net

Q & A

Basic Research Question: How can researchers design experiments to isolate Curlone from natural sources while minimizing degradation?

Methodological Answer:
To isolate this compound, prioritize extraction methods (e.g., solvent-based or supercritical fluid extraction) that preserve its thermolabile properties. Experimental design should include controls for temperature, pH, and exposure time, with validation via HPLC or GC-MS to quantify degradation products . Pilot studies are critical to optimize yield and purity before scaling. Statistical tools like factorial design can identify interactions between variables (e.g., solvent polarity vs. extraction efficiency) .

Basic Research Question: What spectroscopic techniques are most effective for structural elucidation of this compound, and how should data interpretation address ambiguities?

Methodological Answer:
Combine NMR (¹H, ¹³C, 2D-COSY), FT-IR, and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. For isomers or chiral centers, employ circular dichroism (CD) or X-ray crystallography. Cross-validate spectral data with computational methods (e.g., DFT calculations) to confirm bond angles and electronic environments . Document discrepancies in chemical shift assignments and use peer-reviewed spectral libraries for benchmarking .

Intermediate Research Question: How should researchers address contradictions in published data on this compound’s bioactivity across different in vitro models?

Methodological Answer:
Conduct a systematic review to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use meta-analysis to quantify effect sizes and heterogeneity indices (e.g., statistic). Replicate experiments under standardized conditions, including positive/negative controls and blinded data analysis to reduce bias . For conflicting cytotoxicity results, compare dose-response curves and apoptosis markers (e.g., caspase-3 activation) to discern mechanistic differences .

Intermediate Research Question: What computational strategies can predict this compound’s pharmacokinetic properties while accounting for its stereochemical complexity?

Methodological Answer:
Apply molecular docking (e.g., AutoDock Vina) to study enantiomer-specific interactions with metabolic enzymes (e.g., CYP450 isoforms). Use QSAR models trained on chiral descriptors to predict ADME properties. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability tests). Address stereochemical bias by curating datasets that include both R- and S-enantiomers .

Advanced Research Question: How can researchers design a longitudinal study to evaluate this compound’s chronic toxicity while controlling for metabolic interindividual variability?

Methodological Answer:
Implement a cohort study with stratified sampling based on genetic polymorphisms (e.g., CYP2D6 metabolizer status). Use LC-MS/MS for longitudinal plasma concentration monitoring. Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with organ-specific toxicity biomarkers (e.g., ALT/AST for hepatotoxicity). Address attrition bias using intention-to-treat (ITT) analysis .

Advanced Research Question: What statistical approaches resolve multicollinearity in multivariate analyses of this compound’s synergistic effects with other compounds?

Methodological Answer:
Apply principal component analysis (PCA) or partial least squares regression (PLSR) to reduce dimensionality in synergistic datasets. For dose-response matrices, use the Chou-Talalay method to calculate combination indices (CI). Validate synergy claims with isobolographic analysis and Bayesian hierarchical models to account for replicate variability .

Advanced Research Question: How should researchers formulate hypotheses about this compound’s mechanism of action when prior studies lack mechanistic depth?

Methodological Answer:
Leverage multi-omics integration (transcriptomics, proteomics, metabolomics) to identify upstream regulators and downstream effectors. Use CRISPR-Cas9 knockout models to validate candidate pathways (e.g., NF-κB or Nrf2). Frame hypotheses using the PICOT framework: Population (specific cell types), Intervention (this compound dosage), Comparison (vehicle control), Outcome (molecular targets), Timeframe (acute vs. chronic exposure) .

Advanced Research Question: What frameworks integrate contradictory findings on this compound’s environmental persistence into a unified risk assessment model?

Methodological Answer:
Develop a probabilistic model incorporating abiotic factors (e.g., soil pH, UV exposure) and biotic factors (e.g., microbial degradation rates). Use Monte Carlo simulations to quantify uncertainty in half-life estimates. Cross-reference with regulatory databases (e.g., EPA CompTox) to align with existing ecotoxicological thresholds. Publish raw datasets in FAIR-compliant repositories to enable meta-analyses .

Key Methodological Considerations Derived from Evidence:

  • Data Collection: Use validated instruments (e.g., structured questionnaires for ethnobotanical surveys) to minimize measurement bias .
  • Literature Review: Map knowledge gaps via bibliometric tools (e.g., VOSviewer) and prioritize studies with mechanistic over descriptive findings .
  • Reproducibility: Adhere to the Beilstein Journal’s guidelines for experimental detail, including Supplementary Information for raw spectra and computational inputs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.